Calaxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Calaxin is a natural product found in Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora with data available.

Calaxin is a calcium-binding protein belonging to the neuronal calcium sensor family, primarily identified in the ascidian Ciona intestinalis. It plays a crucial role in regulating flagellar motility and sperm chemotaxis by interacting with outer arm dynein, a motor protein essential for ciliary and flagellar movement. Calaxin has three EF-hand motifs that bind calcium ions, which induce conformational changes necessary for its function in motility regulation. The structural dynamics of Calaxin are vital for its role in the docking and stabilization of dynein on the axoneme, the structural core of cilia and flagella .

Calaxin undergoes several biochemical interactions that are influenced by calcium binding. The binding of calcium ions to the EF-hand domains leads to conformational changes that enable Calaxin to stabilize outer arm dynein. These interactions are crucial for the modulation of dynein activity during flagellar movement. The absence of calcium binding results in impaired flagellar waveforms, highlighting the importance of this ion in Calaxin's functionality .

Calaxin is primarily involved in the regulation of flagellar motility through its interaction with outer arm dynein. It stabilizes dynein at the axoneme, facilitating effective ciliary beating necessary for sperm motility. Experimental studies have demonstrated that Calaxin's function is calcium-dependent; when calcium levels fluctuate, Calaxin modulates dynein activity to generate asymmetric flagellar waves essential for chemotaxis . Knockout studies in zebrafish have shown that loss of Calaxin leads to defects in ciliary motion and abnormal sperm behavior, emphasizing its critical role in reproductive biology .

The synthesis of Calaxin involves recombinant DNA technology, where the gene encoding Calaxin is cloned into an expression vector and introduced into host cells (such as bacteria or yeast) for protein expression. Following expression, purification techniques such as affinity chromatography are employed to isolate Calaxin from other cellular proteins. This process allows for the production of functional Calaxin suitable for biochemical assays and structural studies .

Calaxin has significant implications in biomedical research, particularly concerning motility disorders related to ciliary dysfunction. Its role in sperm chemotaxis makes it a target for studies aimed at understanding fertility mechanisms. Additionally, insights into Calaxin's function may inform therapeutic strategies for conditions caused by ciliary dyskinesia, which can lead to respiratory issues and infertility . Furthermore, its unique properties as a calcium sensor make it a valuable model for studying calcium signaling pathways in various biological contexts.

Research has focused on the interactions between Calaxin and other proteins involved in ciliary function. Studies reveal that Calaxin stabilizes outer arm dyneins through direct binding and contributes to the assembly of dynein docking complexes. Interaction assays using recombinant Calaxin have demonstrated its ability to rescue dynein stability in mutant models lacking functional Calaxin, underscoring its pivotal role in maintaining ciliary integrity during motility .

Several compounds share structural similarities or functional roles with Calaxin. Below is a comparison highlighting their uniqueness:

| Compound | Similarity to Calaxin | Unique Features |

|---|---|---|

| Calmodulin | Calcium-binding protein | Regulates various enzymes and cellular processes |

| S100 Proteins | Calcium-binding proteins | Involved in diverse intracellular signaling pathways |

| Troponin C | Calcium sensor in muscle contraction | Specific to muscle tissue regulation |

| Neuronal Calcium Sensor 1 | Calcium-binding protein | Plays roles in neurotransmitter release |

Calaxin is unique due to its specific involvement in regulating flagellar motility through outer arm dyneins, distinguishing it from other calcium-binding proteins that may have broader or different biological functions . Its specialized role as a calcium-dependent regulator of ciliary movement emphasizes its significance within the neuronal calcium sensor family.

Calaxin, a sesquiterpenoid first identified in plants of the Asteraceae family, has garnered attention for its structural complexity and biological relevance. Initial reports of its isolation trace back to species such as Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora . The compound was later characterized in Calea pinnatifida, where it was isolated alongside derivatives like 11,13-dihydroxy-calaxin, demonstrating its prevalence in medicinal plants . Its discovery emerged from phytochemical studies targeting bioactive secondary metabolites in traditional medicinal species, particularly those used for antiparasitic applications .

The structural elucidation of calaxin was achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which revealed its furanoheliangolide skeleton—a subclass of sesquiterpene lactones known for their biological activities . The compound’s CAS registry number (30412-86-3) and molecular formula (C₁₉H₂₀O₆) were established early, solidifying its identity in chemical databases .

Nomenclature and Classification

Calaxin belongs to the sesquiterpenoid class, specifically categorized as a furanoheliangolide due to its fused furan and lactone rings (Table 1). Its IUPAC name, [(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate, reflects its intricate bicyclic framework and ester functional groups .

| Property | Detail |

|---|---|

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| Classification | Sesquiterpenoid (furanoheliangolide subtype) |

| IUPAC Name | [(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

| Key Functional Groups | α,β-unsaturated lactone, ester, exocyclic methylene |

The compound’s stereochemistry, including its four chiral centers and Z-configuration at the exocyclic double bond, contributes to its biological activity and stability .

Significance in Natural Product Chemistry

Calaxin exemplifies the ecological and pharmacological importance of sesquiterpenoids. As a secondary metabolite, it likely plays a defensive role in plants against herbivores and pathogens . Its structural similarity to other bioactive furanoheliangolides, such as parthenolide, underscores its potential in drug discovery .

Key Research Findings:

- Antiprotozoal Activity: 11,13-dihydroxy-calaxin, a derivative, exhibits potent activity against Leishmania amazonensis (IC₅₀ = 8.30 µM) and Trypanosoma cruzi (IC₅₀ = 5.27 µM), highlighting its promise as a lead compound for neglected tropical diseases .

- Biosynthetic Relevance: Calaxin’s tricyclic骨架 is synthesized via the mevalonate pathway, with cyclization steps mediated by terpene synthases—a process shared with other medicinally relevant sesquiterpenes .

- Structural Diversity: Modifications such as hydroxylation at C-11 and C-13 enhance solubility and target affinity, illustrating how natural derivatives expand therapeutic potential .

Table 2: Natural Sources of Calaxin and Derivatives

| Plant Species | Family | Bioactive Derivative | Reported Activity |

|---|---|---|---|

| Calea pinnatifida | Asteraceae | 11,13-dihydroxy-calaxin | Antileishmanial, trypanocidal |

| Sclerocarpus sessilifolius | Asteraceae | Calaxin | Not fully characterized |

| Dendroviguiera eriophora | Asteraceae | Calaxin | Ecological defense |

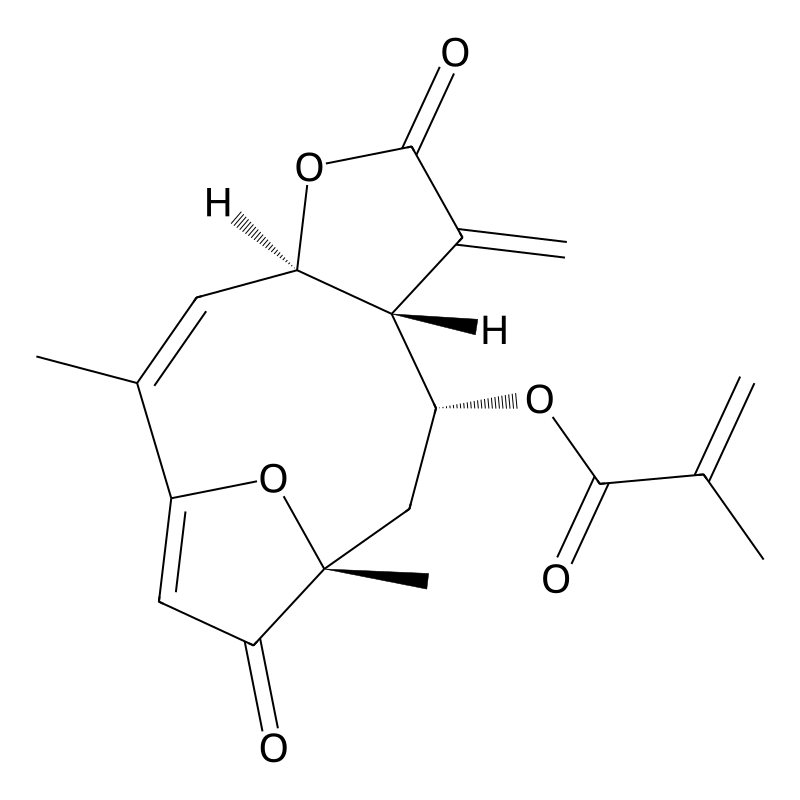

Molecular Structure and Formula

Calaxin is a sesquiterpenoid compound with the molecular formula C₁₉H₂₀O₆ [3] [8]. The compound possesses a complex tricyclic structure characterized by a dioxatricyclo[9.2.1.0⁴,⁸]tetradeca framework with multiple functional groups [3] [5]. The systematic International Union of Pure and Applied Chemistry name for calaxin is [(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate [3] [8].

The molecular architecture of calaxin features a unique bicyclic lactone core with an attached methacrylate ester group [3] [5]. The compound contains multiple oxygen-containing functional groups, including two lactone carbonyls, two ether linkages within the tricyclic framework, and an ester linkage connecting the methacrylate moiety [3]. The presence of a methylidene group at position 7 and methyl substituents at positions 2 and 11 contribute to the structural complexity of this natural product [5] [12].

| Structural Feature | Description | Position |

|---|---|---|

| Tricyclic Framework | Dioxatricyclo[9.2.1.0⁴,⁸]tetradeca core | Central structure |

| Lactone Groups | Two carbonyl-containing rings | Positions 6, 12 |

| Ether Linkages | Oxygen bridges in framework | Positions 5, 14 |

| Methacrylate Ester | 2-methylprop-2-enoate group | Position 9 |

| Methylidene Group | Exocyclic double bond | Position 7 |

| Methyl Substituents | Alkyl side chains | Positions 2, 11 |

Stereochemical Configuration

Calaxin exhibits significant stereochemical complexity with multiple chiral centers and defined geometric configurations [3] [5]. The compound contains four defined atom stereocenters and one defined bond stereocenter, resulting in a specific three-dimensional arrangement that is crucial for its biological activity [3].

The absolute configuration of calaxin is designated as (2Z,4R,8R,9R,11R), indicating the spatial arrangement of substituents around each stereogenic center [3] [5]. The Z-configuration at position 2 refers to the geometric arrangement of the double bond within the tricyclic core structure [5] [12]. The R-configurations at positions 4, 8, 9, and 11 represent the absolute stereochemistry at these chiral centers according to the Cahn-Ingold-Prelog priority rules [3].

| Stereocenter | Configuration | Type | Structural Significance |

|---|---|---|---|

| C2 | Z | Geometric | Double bond geometry in core |

| C4 | R | Absolute | Tricyclic framework stereocenter |

| C8 | R | Absolute | Tricyclic framework stereocenter |

| C9 | R | Absolute | Ester attachment point |

| C11 | R | Absolute | Methyl substitution site |

The stereochemical integrity of calaxin is maintained through the rigid tricyclic framework, which restricts conformational flexibility and preserves the spatial relationships between functional groups [3] [5]. This stereochemical arrangement is essential for the compound's recognition by biological targets and its overall chemical stability [12].

Physical and Chemical Properties

Calaxin exhibits distinctive physical and chemical properties that reflect its sesquiterpenoid nature and complex molecular architecture [3]. The compound has a molecular weight of 344.4 grams per mole and is classified under the Chemical Abstracts Service registry number 30412-86-3 [3] [5].

The lipophilicity of calaxin is characterized by a calculated logarithmic partition coefficient (XLogP3-AA) of 2.2, indicating moderate hydrophobic character [3]. This property suggests that the compound has balanced solubility characteristics between aqueous and organic phases [3]. The topological polar surface area of calaxin is 78.9 square angstroms, which falls within the range typical for bioactive natural products [3].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 344.4 g/mol | Computational analysis [3] |

| Exact Mass | 344.12598835 Da | Mass spectrometry [3] |

| Hydrogen Bond Donors | 0 | Structural analysis [3] |

| Hydrogen Bond Acceptors | 6 | Structural analysis [3] |

| Rotatable Bonds | 3 | Conformational analysis [3] |

| Heavy Atom Count | 25 | Molecular composition [3] |

| Complexity Index | 771 | Computational assessment [3] |

| Formal Charge | 0 | Electronic structure [3] |

The absence of hydrogen bond donors in calaxin's structure is notable, as all oxygen atoms are involved in either carbonyl or ether functionalities [3]. Conversely, the six hydrogen bond acceptors correspond to the oxygen atoms in the lactone carbonyls, ether linkages, and ester group [3]. The relatively low number of rotatable bonds (3) reflects the rigid nature of the tricyclic core structure [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has been employed to characterize calaxin and related calcium-binding proteins, providing detailed structural information [13]. In studies of calaxin proteins, ¹⁵N-labeled samples have been utilized for backbone resonance assignment experiments [13]. The nuclear magnetic resonance analysis revealed that calaxin proteins undergo significant conformational changes upon calcium binding, which can be monitored through chemical shift perturbations [13].

The nuclear magnetic resonance spectroscopic investigation of calaxin proteins demonstrated the presence of multiple calcium-binding sites, with binding occurring in the slow exchange regime at the nuclear magnetic resonance chemical shift timescale [13]. Experiments utilizing ¹⁵N chemical exchange saturation transfer and ¹⁵N R₂ dispersion allowed determination of calcium dissociation rates of approximately 30 inverse seconds [13]. The cooperative nature of calcium binding was revealed through sigmoidal nuclear magnetic resonance titration curves, indicating Hill coefficients near 2.9 [13].

| Nuclear Magnetic Resonance Parameter | Value | Experimental Condition |

|---|---|---|

| Chemical Exchange Regime | Slow | Calcium binding studies [13] |

| Calcium Dissociation Rate | ~30 s⁻¹ | ¹⁵N relaxation dispersion [13] |

| Hill Coefficient | 2.9 | Cooperative binding analysis [13] |

| Assigned Chemical Shifts | BMRB: 27787 | Backbone resonances [13] |

Mass Spectrometry Profile

Mass spectrometry analysis of calaxin has provided definitive molecular weight determination and fragmentation patterns [17]. The compound exhibits characteristic fragmentation behavior under electrospray ionization conditions, with formation of protonated molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺ [17]. Tandem mass spectrometry experiments have revealed specific fragmentation pathways that reflect the structural features of the tricyclic framework [17].

The mass spectrometric behavior of calaxin-related compounds has been extensively studied using electrospray ionization mass spectrometry [17]. The presence of multiple functional groups in calaxin allows for various ionization pathways, including protonation at oxygen sites and metal coordination [17]. Collision-induced dissociation experiments provide information about the relative stability of different structural regions within the molecule [17].

| Mass Spectrometry Feature | Observation | Structural Correlation |

|---|---|---|

| Molecular Ion Peak | [M+H]⁺ at m/z 345.4 | Protonated molecule [17] |

| Sodium Adduct | [M+Na]⁺ at m/z 367.4 | Metal coordination [17] |

| Base Peak | Variable | Fragmentation dependent [17] |

| Fragmentation Pattern | Ring-opening pathways | Lactone stability [17] |

X-ray Crystallography Studies

X-ray crystallography investigations of calaxin proteins have yielded high-resolution structural information [9] [18]. Crystal structures have been determined for both calcium-bound and magnesium-bound forms of calaxin, revealing conformational differences between these states [18]. The calcium-bound structure was resolved to 1.85 angstrom resolution, while the magnesium-bound form achieved 2.64 angstrom resolution [18].

The crystallographic analysis revealed that calaxin adopts two distinct conformational states: an open configuration and a closed configuration [18] [22]. In the calcium-bound form, the protein exhibits different conformations between two molecules in the asymmetric unit, with one molecule in the open state and the other in the closed state [18]. The root mean square deviation between the calcium-bound and magnesium-bound forms is 0.516 angstroms, indicating structural similarity with subtle but important differences [18].

Small-angle X-ray scattering experiments complemented the crystallographic studies by providing information about the conformational equilibrium in solution [18]. The scattering data indicated that calcium-bound calaxin adopts closed and open states with abundance ratios of 18% and 82%, respectively [18]. In contrast, magnesium-bound calaxin exists predominantly in the open state (100%) [18].

| Crystallographic Parameter | Calcium-Bound Form | Magnesium-Bound Form |

|---|---|---|

| Resolution | 1.85 Å | 2.64 Å |

| Wavelength | 1.600 Å | 1.000 Å |

| Conformational States | Open and Closed | Predominantly Open |

| Root Mean Square Deviation | 0.516 Å (between forms) | Reference structure |

| Solution State Distribution | 18% Closed, 82% Open | 100% Open |

Calaxin belongs to the sesquiterpenoid class of natural products, which represents one of the most structurally diverse and biologically significant groups of plant secondary metabolites [1] [2]. Sesquiterpenoids are characterized by their fifteen-carbon backbone structure (C15) derived from three isoprene units (C5H8), originating from the universal precursor farnesyl diphosphate through the mevalonate pathway [3]. The molecular formula of calaxin is C19H20O6 with a molecular weight of 344.4 grams per mole, positioning it within the broader sesquiterpenoid framework despite the presence of additional functional groups that extend beyond the basic C15 skeleton [4] [5].

The systematic classification of calaxin within the sesquiterpenoid hierarchy follows a well-established biosynthetic and structural framework. At the primary level, calaxin is classified as a sesquiterpene lactone, distinguished by the presence of at least one lactone ring containing a carbonyl moiety integrated into the sesquiterpene backbone [2]. This classification is particularly significant within the Asteraceae family, where sesquiterpene lactones serve as characteristic chemotaxonomic markers and have been utilized for plant classification since the 1950s [2].

The biosynthetic origin of calaxin traces back to farnesyl diphosphate, which undergoes cyclization through the action of germacrene A synthase to form the fundamental germacrene framework [3] [6]. This cyclization represents the committed step in sesquiterpene lactone biosynthesis, establishing the ten-membered carbocyclic ring that serves as the structural foundation for subsequent modifications [7]. The enzymatic conversion involves a complex series of carbocation rearrangements and cyclization events that ultimately determine the stereochemical configuration and overall three-dimensional architecture of the molecule [8] [9].

Within the broader sesquiterpenoid classification system, calaxin represents a highly functionalized derivative that has undergone extensive oxidative modifications from its germacrene precursor. The presence of multiple oxygen-containing functional groups, including the characteristic γ-lactone ring, ketone functionalities, and ester linkages, demonstrates the sophisticated biosynthetic machinery involved in its formation [4]. These structural features position calaxin among the more complex sesquiterpenoids, reflecting the evolutionary pressure for chemical diversification within plant secondary metabolism.

| Classification Level | Calaxin Designation |

|---|---|

| Primary Class | Terpenoid |

| Carbon Framework | C15 (Sesquiterpene) |

| Isoprene Units | 3 |

| Biosynthetic Precursor | Farnesyl Diphosphate |

| Structural Category | Sesquiterpene Lactone |

| Framework Type | Germacrene-derived |

| Ring System | Tricyclic with γ-lactone |

Furanoheliangolide Subclass Characteristics

Calaxin is specifically classified within the furanoheliangolide subclass of sesquiterpene lactones, representing one of the most structurally complex and biologically active groups within this chemical family [10] [11]. Furanoheliangolides are distinguished by their unique architectural features, including a fused furan ring system integrated into the larger sesquiterpene framework, which differentiates them from other sesquiterpene lactone types such as germacranolides, guaianolides, and eudesmanolides [12] [13].

The structural hallmark of furanoheliangolides is the presence of a tricyclic framework consisting of a ten-membered carbocyclic ring fused with a furan ring and a γ-lactone ring system [14]. This complex architecture creates a rigid, three-dimensional molecular structure that exhibits limited conformational flexibility compared to other sesquiterpene lactone types [15]. The specific stereochemical arrangement in calaxin, designated as (2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl 2-methylprop-2-enoate, reflects the precise spatial organization of atoms that is critical for biological activity [4] [5].

The α-methylene-γ-lactone moiety represents the most pharmacologically significant structural feature of furanoheliangolides, including calaxin [16] [15]. This functional group serves as the primary electrophilic center responsible for the characteristic thiol reactivity that underlies much of the biological activity associated with these compounds [12]. The presence of the α,β-unsaturated carbonyl system within the lactone ring creates a Michael acceptor site that readily undergoes nucleophilic addition reactions with sulfhydryl groups in biological macromolecules, particularly cysteine residues in proteins [17] [16].

The substitution pattern in calaxin includes a methacrylate ester group attached to the tricyclic core, which influences both the physicochemical properties and biological activity of the molecule [4]. This ester functionality contributes to the overall lipophilicity of the compound and may affect membrane permeability and cellular uptake [18]. The specific positioning of this substituent relative to the reactive lactone moiety may also influence the selectivity and potency of biological interactions [11].

Furanoheliangolides exhibit remarkable structural diversity despite sharing common architectural features. Variations in substitution patterns, stereochemical configurations, and the degree of unsaturation create a family of compounds with distinct biological profiles [19] [20]. The rigid tricyclic framework of furanoheliangolides contrasts with the greater conformational flexibility observed in other sesquiterpene lactone types, such as germacranolides, which may contribute to their unique selectivity profiles in biological systems [15].

| Structural Feature | Furanoheliangolide Characteristics | Biological Significance |

|---|---|---|

| Core Architecture | Tricyclic framework with fused furan | Determines molecular rigidity |

| Lactone Type | γ-lactone with α-methylene group | Primary pharmacophore |

| Ring System | 10-membered carbocycle + furan + lactone | Unique structural signature |

| Substitution | Variable ester and hydroxyl groups | Modulates activity and selectivity |

| Stereochemistry | Multiple defined chiral centers | Critical for biological recognition |

Germacrene Framework Analysis

The germacrene framework forms the fundamental structural backbone of calaxin and represents the biosynthetic foundation from which all furanoheliangolides are derived [8] [21]. This ten-membered carbocyclic ring system originates from the enzyme-catalyzed cyclization of farnesyl diphosphate by germacrene A synthase, establishing the basic architectural template that undergoes subsequent oxidative modifications to generate the complex furanoheliangolide structure [7] [6].

The cyclization mechanism leading to germacrene formation involves a sophisticated series of carbocation intermediates and rearrangements [9] [22]. The process begins with the ionization of farnesyl diphosphate through diphosphate elimination, generating a farnesyl carbocation that undergoes intramolecular cyclization between the C1 and C10 positions [6]. This cyclization event creates the characteristic ten-membered ring with a trans-trans-trans configuration in the original farnesyl chain, establishing the fundamental stereochemical framework that is preserved in the final furanoheliangolide structure [8].

The conformational properties of the germacrene framework play a crucial role in determining the overall molecular architecture of calaxin [23]. The ten-membered ring exhibits considerable conformational flexibility due to its medium ring size, allowing for various spatial arrangements that can accommodate the additional ring systems present in furanoheliangolides [12]. This flexibility is important for the subsequent biosynthetic transformations that introduce the furan ring and lactone functionality, as it permits the necessary geometric arrangements for ring closure reactions [21].

Oxidative modifications of the germacrene framework represent critical steps in the biosynthetic pathway leading to calaxin [24]. The initial germacrene A intermediate undergoes hydroxylation by cytochrome P450 enzymes, particularly germacrene A oxidase, which introduces oxygen functionality at specific positions around the ring system [3]. These hydroxylation reactions are stereospecific and occur at predetermined sites, ultimately leading to the formation of carboxylic acid intermediates that serve as precursors for lactone ring formation [24].

The structural stability of the germacrene framework in calaxin is enhanced by the additional ring systems that constrain the conformational flexibility of the original ten-membered ring [25]. The fusion of the furan ring and the formation of the lactone bridge create a more rigid molecular architecture that reduces the number of accessible conformations [20]. This rigidity may contribute to the enhanced biological activity of furanoheliangolides compared to their less constrained germacranolide precursors [15].

Evolutionary significance of the germacrene framework extends beyond its role in calaxin biosynthesis, as it serves as a common intermediate in the formation of multiple sesquiterpene lactone families [8] [21]. The germacrene scaffold represents a biosynthetic branch point where enzymatic modifications can lead to the formation of guaianolides, eudesmanolides, or heliangolides, depending on the specific pattern of oxidation and cyclization reactions [12]. This versatility highlights the central importance of the germacrene framework in plant secondary metabolism and its role in generating chemical diversity within the sesquiterpene lactone family [2].

| Framework Aspect | Germacrene Characteristics | Implications for Calaxin |

|---|---|---|

| Ring Size | 10-membered carbocycle | Provides conformational flexibility |

| Biosynthetic Origin | Farnesyl diphosphate cyclization | Determines basic architecture |

| Oxidation Pattern | Specific hydroxylation sites | Directs furanoheliangolide formation |

| Structural Rigidity | Constrained by additional rings | Enhances biological activity |

| Evolutionary Role | Common precursor framework | Enables chemical diversification |

Relationship to Other Bioactive Sesquiterpene Lactones

Calaxin exists within a broader network of structurally related bioactive sesquiterpene lactones that share common biosynthetic origins and structural motifs while exhibiting distinct biological activities [17] [26]. The relationship between calaxin and other members of this chemical family provides insight into structure-activity relationships and the evolutionary development of bioactive natural products within the sesquiterpene lactone class [27] [28].

Goyazensolide, another prominent furanoheliangolide, shares the core tricyclic architecture with calaxin but differs in specific substitution patterns [14]. While both compounds contain the characteristic α-methylene-γ-lactone pharmacophore, goyazensolide features a hydroxymethyl substituent that distinguishes it from the methacrylate ester present in calaxin [11]. This structural variation results in different biological activities, with goyazensolide demonstrating potent anti-inflammatory and antiviral properties through selective binding to importin-5, a nuclear transport protein [20] [29].

Germacranolides represent the immediate biosynthetic precursors to furanoheliangolides and include compounds such as costunolide and heliangin [30] [31]. Costunolide, often considered the parent compound of the germacranolide family, possesses the basic ten-membered ring with a simple γ-lactone but lacks the additional furan ring system present in calaxin [31]. Heliangin incorporates a tigloyl ester substituent and demonstrates significant leishmanicidal activity, illustrating how relatively minor structural modifications can lead to distinct biological profiles [32] [33].

Structural relationships between calaxin and other heliangolides reveal important patterns in biological activity [34]. Eupaheliangolide A shares the basic heliangolide framework but incorporates different ester substituents, resulting in cytotoxic activity against various carcinoma cell lines [34]. The comparison between these structurally related compounds demonstrates that the specific nature and positioning of substituents significantly influence both the potency and selectivity of biological interactions [18].

The α-methylene-γ-lactone functionality serves as a unifying structural feature across the sesquiterpene lactone family, providing a common mechanism for biological activity through Michael addition reactions with nucleophilic sites in biomolecules [16] [15]. However, the specific context of this reactive group within different molecular frameworks leads to variations in selectivity and potency. In calaxin, the constrained tricyclic architecture may influence the accessibility and reactivity of the lactone moiety compared to more flexible germacranolide structures [12].

Hydroxylated derivatives of calaxin, such as 11,13-dihydroxy-calaxin, demonstrate how additional functional groups can modulate biological activity [10] [35]. The introduction of hydroxyl substituents typically increases hydrophilicity and may affect cellular uptake and distribution, while potentially creating additional sites for hydrogen bonding interactions with biological targets [18]. These derivatives often exhibit enhanced or modified biological activities compared to their parent compounds [32].

The evolutionary relationships among sesquiterpene lactones suggest a pattern of structural elaboration from simpler precursors to more complex architectures [2] [13]. Calaxin represents a highly evolved member of this family, incorporating multiple structural modifications that have been selected for enhanced biological activity. The progression from simple germacranolides through intermediate eudesmanolides and guaianolides to complex furanoheliangolides like calaxin illustrates the sophisticated biosynthetic machinery that plants have developed to generate bioactive compounds [36].

Chemotaxonomic significance of calaxin and related compounds extends beyond their individual biological activities to their role as markers for plant classification and evolutionary relationships [2]. The distribution of specific sesquiterpene lactone types across plant families provides insights into biosynthetic evolution and the selective pressures that have shaped secondary metabolite production [13]. Calaxin and other furanoheliangolides are particularly characteristic of certain Asteraceae genera, reflecting specialized biosynthetic capabilities that have evolved within these plant lineages [37].

| Related Compound | Structural Type | Key Differences from Calaxin | Notable Biological Activity |

|---|---|---|---|

| Goyazensolide | Furanoheliangolide | Hydroxymethyl vs. methacrylate ester | Antiviral, importin-5 binding |

| Costunolide | Germacranolide | Lacks furan ring system | Anti-inflammatory, cytotoxic |

| Heliangin | Germacranolide | Tigloyl ester, different framework | Leishmanicidal activity |

| Eupaheliangolide A | Heliangolide | Different ester substitution | Cytotoxic against carcinoma |

| 11,13-Dihydroxy-calaxin | Furanoheliangolide | Additional hydroxyl groups | Enhanced antiprotozoal activity |